Cas no 1806517-56-5 (2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid structure](https://ja.kuujia.com/scimg/cas/1806517-56-5x500.png)
2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
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- 4-(Carboxy(hydroxy)methyl)-2-cyanobenzo[d]oxazole
- 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid
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- インチ: 1S/C10H6N2O4/c11-4-7-12-8-5(9(13)10(14)15)2-1-3-6(8)16-7/h1-3,9,13H,(H,14,15)
- InChIKey: GXLZZIFRNVRNRW-UHFFFAOYSA-N
- ほほえんだ: O1C(C#N)=NC2=C1C=CC=C2C(C(=O)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 337
- トポロジー分子極性表面積: 107
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081000900-1g |
4-(Carboxy(hydroxy)methyl)-2-cyanobenzo[d]oxazole |
1806517-56-5 | 98% | 1g |
$13,603.85 | 2022-03-31 | |
Alichem | A081000900-250mg |
4-(Carboxy(hydroxy)methyl)-2-cyanobenzo[d]oxazole |
1806517-56-5 | 98% | 250mg |
$4,981.65 | 2022-03-31 | |
Alichem | A081000900-500mg |
4-(Carboxy(hydroxy)methyl)-2-cyanobenzo[d]oxazole |
1806517-56-5 | 98% | 500mg |
$7,179.44 | 2022-03-31 |
2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acidに関する追加情報
Comprehensive Overview of 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid (CAS No. 1806517-56-5)
2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid (CAS No. 1806517-56-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound features a benzo[d]oxazole core, which is a heterocyclic moiety known for its versatility in drug design and material science. The presence of a cyano group and a hydroxyacetic acid side chain further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for heterocyclic compounds like 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has surged, driven by their applications in medicinal chemistry and biotechnology. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and fluorescent probes, which are critical tools in drug discovery and diagnostic imaging. The compound's CAS No. 1806517-56-5 is frequently searched in academic databases, reflecting its growing relevance in scientific literature.
One of the key trends in the study of 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is its role in green chemistry. With increasing emphasis on sustainable synthesis methods, scientists are exploring eco-friendly routes to produce this compound, minimizing waste and energy consumption. This aligns with broader industry goals, such as the 12 Principles of Green Chemistry, which prioritize atom economy and reduced environmental impact.
Another area of interest is the compound's potential in cancer research. Preliminary studies suggest that derivatives of benzo[d]oxazole scaffolds exhibit promising antitumor activity, sparking curiosity about whether 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid could serve as a precursor for novel therapeutics. This hypothesis is supported by the compound's ability to interact with biological targets, such as kinases and G-protein-coupled receptors.
From a technical perspective, the synthesis of 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves multi-step reactions, often starting from commercially available 2-aminophenol derivatives. The introduction of the cyano group typically requires careful optimization to avoid side reactions, while the hydroxyacetic acid moiety is introduced via carboxylation or oxidation steps. These processes are frequently discussed in organic chemistry forums and patent literature, highlighting the compound's synthetic complexity.
In addition to its pharmaceutical applications, 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has potential uses in material science. Its aromatic heterocycle structure lends itself to the development of organic semiconductors and luminescent materials, which are essential for next-generation electronic devices. This dual applicability in both life sciences and engineering underscores the compound's interdisciplinary significance.
As the scientific community continues to explore CAS No. 1806517-56-5, questions about its physicochemical properties, such as solubility, stability, and bioavailability, remain central to ongoing research. These parameters are critical for determining its suitability in various applications, from drug formulation to industrial catalysis. Addressing these questions will require collaborative efforts across academia and industry.
In summary, 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid represents a fascinating case study in modern chemistry. Its structural features, combined with its diverse applications, make it a compound of enduring interest. Whether in the context of drug discovery, sustainable synthesis, or advanced materials, this molecule exemplifies the dynamic interplay between molecular design and real-world innovation.
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